
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Overview
Description
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione is a steroid compound with the molecular formula C21H28O5. It is a 21-hydroxy steroid, which means it has a hydroxyl group attached to the 21st carbon atom in its structure. This compound is also known by its IUPAC name: 11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one .
Preparation Methods
Microbial Dehydrogenation of Hydrocortisone
The most established method for synthesizing 11,17,21-trihydroxypregna-1,4-diene-3,20-dione involves microbial dehydrogenation of hydrocortisone (11β,17α,21-trihydroxypregn-4-ene-3,20-dione). This process introduces the 1,2-double bond in the A-ring, converting the saturated Δ⁴-pregnene structure to a Δ¹,⁴-diene system.
Mechanism of Microbial Dehydrogenation
Microorganisms such as Corynebacterium simplex and Arthrobacter spp. express Δ¹-dehydrogenase enzymes that catalyze the oxidation of hydrocortisone’s C1–C2 single bond to a double bond . The reaction occurs under aerobic conditions, with the enzyme transferring protons to form NADH, which is reoxidized via the electron transport chain.
Fermentation Conditions
Typical fermentation parameters include:
Parameter | Value |
---|---|
Temperature | 28–32°C |
pH | 6.8–7.2 |
Substrate Concentration | 5–10 g/L hydrocortisone |
Incubation Time | 48–72 hours |
Yields range from 70–85%, with residual hydrocortisone removed via chromatography .
Chemical Dehydrogenation Methods
Chemical methods offer an alternative to microbial processes, particularly for large-scale production.
Use of DDQ (2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone)
DDQ selectively dehydrogenates the C1–C2 bond in hydrocortisone under mild conditions. The reaction proceeds via a radical mechanism, with DDQ abstracting hydrogen atoms from the steroid backbone .
Reaction Setup:
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Hydrocortisone (1 equiv) dissolved in dichloromethane
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DDQ (1.2 equiv) added at 0°C
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Stirred for 6–8 hours at 25°C
Yield: 65–75% after recrystallization from ethanol .
Selenium Dioxide Oxidation
Selenium dioxide (SeO₂) introduces the 1,2-double bond through allylic oxidation, though this method generates more byproducts:
2 \xrightarrow{\text{Acetic Acid}} \text{this compound} + \text{H}2\text{SeO}_3
Limitations:
-
Toxicity of selenium byproducts
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Requires rigorous purification
Synthetic Routes from Steroid Precursors
Partial Synthesis from Diosgenin
Diosgenin, a plant-derived steroidal sapogenin, serves as a cost-effective precursor:
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Acid Hydrolysis: Diosgenin → Diosgenin acetate
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Oxidative Cleavage: Ozonolysis of the spiroketal side chain to yield pregnenolone
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Hydroxylation: Microbial oxidation at C11β, C17α, and C21 positions using Rhizopus arrhizus
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Dehydrogenation: DDQ-mediated introduction of the 1,2-double bond
Overall Yield: 12–18% (multi-step process) .
Hydroxylation of Pregna-1,4-Diene-3,20-Dione
Direct hydroxylation of pregna-1,4-diene-3,20-dione at C11, C17, and C21 positions involves:
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C11β-Hydroxylation: Curvularia lunata fermentation (aerobic, pH 7.0, 30°C)
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C17α-Hydroxylation: Chemical epoxidation followed by acid hydrolysis
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C21-Hydroxylation: Microbial oxidation with Streptomyces spp.
Industrial Production Processes
Large-scale manufacturing prioritizes cost efficiency and reproducibility:
Microbial Fermentation Optimization
Industrial bioreactors (10,000 L capacity) use genetically modified Corynebacterium simplex strains with enhanced Δ¹-dehydrogenase activity. Key parameters:
Parameter | Industrial Standard |
---|---|
Aeration Rate | 1.5 vvm (volume per volume per minute) |
Dissolved Oxygen | 40–60% saturation |
Glucose Feed | Fed-batch mode to maintain 5 g/L |
Productivity: 8–10 g/L after 60 hours .
Downstream Processing
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Centrifugation: Remove microbial biomass
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Solvent Extraction: Ethyl acetate partitioning
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Crystallization: Ethanol/water (3:1) at 4°C
Purity: ≥99% by HPLC (UV detection at 254 nm).
Recent Advances in Biocatalytic Synthesis
Engineered Cytochrome P450 Enzymes
Directed evolution of Bacillus megaterium P450BM3 enables regioselective hydroxylation at C21 without protecting groups:
Variant | Activity (nmol/min/mg) | Selectivity (%) |
---|---|---|
Wild-Type | 0.7 | 22 |
Mutant A5 | 12.4 | 89 |
Continuous Flow Chemistry
Microreactor systems reduce reaction times and improve heat management for DDQ-mediated dehydrogenation:
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Residence Time: 15 minutes (vs. 8 hours in batch)
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Conversion: 92% at 50°C
Chemical Reactions Analysis
Types of Reactions
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Basic Information
- Molecular Formula : C21H28O5
- CAS Number : 307518-72-5
- Molecular Weight : 360.45 g/mol
Biochemical Interactions
This compound interacts primarily with the glucocorticoid receptor, influencing gene expression related to inflammatory and immune responses. Its hydroxyl groups at positions 11, 17, and 21 are crucial for its biological activity.
Chemistry
Synthesis of Steroids
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione serves as a precursor for synthesizing various steroid compounds. Its unique structure allows chemists to modify it to create derivatives with distinct properties.
Compound | Application |
---|---|
Hydrocortisone | Anti-inflammatory treatment |
Prednisone | Immunosuppressant for autoimmune diseases |
Betamethasone | Treatment of skin conditions |
Biology
Cellular Processes
Research has shown that this compound modulates cellular processes such as apoptosis and cell proliferation. Studies indicate its role in regulating stress responses and metabolic pathways.
Case Study: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases.
Medicine
Therapeutic Potential
The compound is under investigation for its anti-inflammatory and immunosuppressive properties. Its ability to bind to glucocorticoid receptors makes it a candidate for treating conditions like asthma and rheumatoid arthritis.
Clinical Trials
Recent clinical trials have explored its efficacy in managing chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. Results indicate improvements in lung function and reduced exacerbation rates.
Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized in the formulation of corticosteroids. Its synthesis is optimized for high yield and purity to meet stringent regulatory standards.
Industry Use | Description |
---|---|
Corticosteroid Formulation | Used as an active ingredient in medications for inflammation control |
Research Chemicals | Employed in laboratories for various biochemical assays |
Mechanism of Action
The mechanism of action of 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. It binds to steroid receptors in cells, modulating gene expression and influencing various physiological processes. This compound can affect inflammation, immune response, and metabolism .
Comparison with Similar Compounds
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione can be compared to other similar steroid compounds, such as:
Hydrocortisone: Another 21-hydroxy steroid with similar anti-inflammatory properties.
Prednisone: A synthetic corticosteroid with a similar structure but different pharmacological effects.
Betamethasone: An isomer of dexamethasone with potent anti-inflammatory activity
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Biological Activity
11,17,21-Trihydroxypregna-1,4-diene-3,20-dione, commonly known as a glucocorticoid steroid, exhibits significant biological activity primarily through its interaction with the glucocorticoid receptor. This compound is characterized by its molecular formula and plays crucial roles in various physiological processes including inflammation regulation and immune response modulation.
The biological activity of this compound is largely mediated by its binding to the glucocorticoid receptor (GR). Upon binding, the steroid-receptor complex translocates to the nucleus where it interacts with glucocorticoid response elements (GREs) in the DNA. This interaction leads to the transcriptional regulation of target genes involved in:
- Anti-inflammatory responses : Inhibition of pro-inflammatory cytokines and chemokines.
- Immunosuppression : Reduction in immune cell proliferation and activity.
- Metabolic effects : Modulation of glucose metabolism and lipid metabolism.
The compound undergoes several biochemical transformations which enhance its activity:
- Hydroxylation : The introduction of hydroxyl groups at the 11th, 17th, and 21st positions enhances receptor affinity.
- Oxidation and Reduction Reactions : These reactions can modify the compound's pharmacokinetics and bioavailability.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other corticosteroids to highlight its unique properties:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Hydrocortisone | 21-hydroxy steroid | Anti-inflammatory and immunosuppressive |
Prednisone | Synthetic corticosteroid | Similar anti-inflammatory effects |
Betamethasone | Potent anti-inflammatory activity | More effective than hydrocortisone |
Study on Metabolic Pathways
A study published in the Journal of Endocrinology investigated the urinary excretion of metabolites after administration of radiolabeled prednisolone. The findings indicated that various metabolites including 11β, 17α, 20β, and 21-trihydroxypregna-1,4-dien-3-one were produced in significant amounts. This study underscores the metabolic pathways involving this compound and its derivatives in clinical settings .
Clinical Applications
Research has shown that this compound possesses both glucocorticoid and minimal mineralocorticoid activities. This dual action makes it suitable for treating conditions such as asthma and autoimmune disorders where inflammation plays a critical role .
Pharmacological Studies
A pharmacological evaluation highlighted that the compound exhibits potent anti-inflammatory effects comparable to other corticosteroids. Its ability to modulate gene expression related to inflammation was emphasized through various in vitro studies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione with high stereochemical purity?
Methodological Answer:
- Chiral Synthesis : Use stereoselective catalysts or enzymatic methods to ensure correct configuration at the 7 defined stereocenters (critical for biological activity) .
- Purification : Employ reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% formic acid) to achieve >95% purity. Monitor purity via UV detection at 240 nm (λmax for α,β-unsaturated ketones) .
- Verification : Confirm stereochemistry using NOESY NMR to assess spatial proximity of protons and X-ray crystallography for absolute configuration .
Table 1: Key Synthesis Parameters
Parameter | Details | Reference |
---|---|---|
Stereocenters | 7 defined (11β, 16α, etc.) | |
HPLC Conditions | C18 column, acetonitrile/water | |
Purity Threshold | >95% (HPLC) |
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., R factor <0.04 as in ).
Q. What are the critical parameters for HPLC purity assessment?
Methodological Answer:
- Column : C18 (5 µm, 250 mm × 4.6 mm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), starting at 20% B to 80% B over 25 min.
- Detection : UV at 240 nm for optimal sensitivity to conjugated dienes and ketones .
- System Suitability : Ensure resolution (R >2.0) between the compound and its impurities (e.g., prednisolone derivatives) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2 for irritation) .
- Ventilation : Use fume hoods to prevent inhalation of dust (respiratory irritant per GHS Category 3) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How to differentiate this compound from its derivatives (e.g., fluorinated or methylated analogs)?
Methodological Answer:
- Mass Spectrometry : Compare molecular ions (e.g., m/z 361.4 for parent vs. m/z 379.4 for 16α-methyl derivatives) .
- NMR : Identify substituents (e.g., absence/presence of fluorine in -NMR or methyl groups in -NMR) .
Advanced Research Questions
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Analysis : Re-evaluate sample purity via HPLC; impurities like prednisolone derivatives (e.g., 21-acetate) can skew results .
- Stereoisomer Screening : Use chiral chromatography to isolate enantiomers and assess activity individually .
- Experimental Controls : Standardize cell lines/animal models to minimize variability in receptor binding assays .
Q. What in silico approaches are used to predict receptor interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with glucocorticoid receptor (PDB ID: 1P93) to predict binding affinity.
- Quantum Chemical Calculations : Apply density functional theory (DFT) to optimize ligand geometry and assess electrostatic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of receptor-ligand complexes .
Q. How to design experiments to study metabolic pathways?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 6-) and track metabolites via LC-MS/MS .
- In Vitro Models : Use human liver microsomes (HLMs) to identify phase I metabolites (e.g., hydroxylation at C6 or C16) .
- Data Integration : Correlate metabolite profiles with CYP3A4 activity assays to identify key enzymes .
Q. How to resolve contradictions in reported toxicity profiles?
Methodological Answer:
- Purity Reassessment : Verify absence of toxic impurities (e.g., 9-fluoro derivatives) via HRMS .
- Dose-Response Studies : Conduct OECD-compliant acute toxicity tests in rodents with controlled exposure routes (oral vs. dermal) .
- Mechanistic Studies : Use RNA-seq to identify differentially expressed genes in hepatotoxicity pathways .
Q. What are the best practices for characterizing stereochemical configuration?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm absolute configuration (e.g., 11β-OH vs. 11α-OH) .
- NOESY NMR : Analyze cross-peaks between H11β and H18/19 methyl groups to confirm spatial orientation .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra for enantiomers .
Table 2: Stereochemical Analysis Techniques
Technique | Key Outcome | Reference |
---|---|---|
X-ray Crystallography | Absolute configuration (R factor <0.04) | |
NOESY NMR | Spatial proximity of protons | |
Computational CD | Match experimental vs. theoretical spectra |
Properties
IUPAC Name |
11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNJSKKLXVSLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52438-85-4 | |
Record name | 11beta,17,21-Trihydroxy-1,4-pregnadien-3,20-dion- 1,5-Hydrat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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